5-[(4-nitrobenzoyl)amino]isophthalic acid
Overview
Description
5-[(4-nitrobenzoyl)amino]isophthalic acid is an organic compound with the molecular formula C15H10N2O7 It is a derivative of isophthalic acid, where one of the carboxyl groups is substituted with a 4-nitrobenzoyl group
Scientific Research Applications
5-[(4-nitrobenzoyl)amino]isophthalic acid has several applications in scientific research:
Materials Science: It is used in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions and form stable structures.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of drugs, particularly those that require specific functional groups for activity.
Analytical Chemistry: It can be used as a reagent in various analytical techniques to detect and quantify metal ions in solution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-nitrobenzoyl)amino]isophthalic acid typically involves the reaction of isophthalic acid with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amino group of isophthalic acid and the carbonyl group of 4-nitrobenzoyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[(4-nitrobenzoyl)amino]isophthalic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 5-[(4-aminobenzoyl)amino]isophthalic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Isophthalic acid and 4-nitrobenzoic acid.
Mechanism of Action
The mechanism by which 5-[(4-nitrobenzoyl)amino]isophthalic acid exerts its effects depends on its application. In the context of MOFs, the compound acts as a ligand that coordinates with metal ions to form a porous framework. The nitro group can participate in hydrogen bonding and other interactions that stabilize the structure. In pharmaceuticals, the compound’s functional groups can interact with biological targets, such as enzymes or receptors, to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
5-[(4-aminobenzoyl)amino]isophthalic acid: Similar structure but with an amino group instead of a nitro group.
5-[(4-methylbenzoyl)amino]isophthalic acid: Similar structure but with a methyl group instead of a nitro group.
5-[(4-chlorobenzoyl)amino]isophthalic acid: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
5-[(4-nitrobenzoyl)amino]isophthalic acid is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where strong electron-withdrawing groups are required, such as in the synthesis of MOFs or in pharmaceuticals where specific interactions with biological targets are needed.
Properties
IUPAC Name |
5-[(4-nitrobenzoyl)amino]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O7/c18-13(8-1-3-12(4-2-8)17(23)24)16-11-6-9(14(19)20)5-10(7-11)15(21)22/h1-7H,(H,16,18)(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXGWFDACQNFQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353654 | |
Record name | STK011808 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132640-12-1 | |
Record name | STK011808 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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